molecular formula C16H15N3S2 B1344416 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 862649-72-7

4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344416
CAS No.: 862649-72-7
M. Wt: 313.4 g/mol
InChI Key: OPYPBMIYEQSDDE-UHFFFAOYSA-N
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Description

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, known for yielding derivatives with a wide spectrum of biological activities. This specific compound, 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol, belongs to a class of molecules that are extensively investigated for their potential in anticancer therapy, with studies showing efficacy against challenging targets such as melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines . The structural motif of 1,2,4-triazole-3-thiol is a key pharmacophore in developing agents for treating neurological disorders, diabetes, and inflammatory conditions . Furthermore, this core structure demonstrates significant potential in creating compounds with antibacterial and antifungal properties, including activity against resistant strains . The allyl and phenylthienyl substituents on the triazole core offer a versatile chemical handle for further synthetic modification, making it a valuable intermediate for constructing more complex molecules, such as those incorporating hydrazone moieties for enhanced bioactivity or for use in click chemistry applications to develop novel functional materials . This compound is supplied exclusively for laboratory research to support drug discovery and chemical biology studies.

Properties

IUPAC Name

3-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-3-9-19-15(17-18-16(19)20)13-10-21-11(2)14(13)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYPBMIYEQSDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NNC(=S)N2CC=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-methyl-4-phenylthiophene Intermediate

  • Reagents: Thiophene, methylating agents (e.g., methyl iodide), phenylboronic acid or phenyl halides for Suzuki or Stille coupling.
  • Conditions: Palladium-catalyzed cross-coupling reactions under inert atmosphere, typically at 80–110 °C.
  • Outcome: Selective substitution at the 4- and 5-positions of thiophene ring to yield 5-methyl-4-phenylthiophene.

Construction of 1,2,4-Triazole-3-thiol Core

  • Reagents: Thiosemicarbazide or hydrazine derivatives, carbonyl compounds (aldehydes or ketones).
  • Conditions: Reflux in ethanol or other suitable solvents, sometimes with acid or base catalysis.
  • Mechanism: Cyclization via nucleophilic attack and ring closure to form the triazole ring with a thiol group at position 3.

Coupling of Thiophene to Triazole

  • Reagents: The prepared thiophene intermediate and triazole-3-thiol precursor.
  • Conditions: Basic medium (e.g., potassium carbonate), polar aprotic solvents (DMF or DMSO), temperature around 40–60 °C.
  • Reaction: Nucleophilic substitution or condensation to attach the thiophene moiety at the 5-position of the triazole.

Allylation at the 4-Position of Triazole

  • Reagents: Allyl bromide or allyl chloride, base (K2CO3 or NaH).
  • Conditions: Room temperature to mild heating (25–50 °C), solvent such as DMF or dichloromethane.
  • Outcome: Alkylation of the triazole nitrogen to introduce the allyl group.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Intermediate Yield (%)
1 Thiophene substitution Pd-catalyzed Suzuki coupling, 80–110 °C 5-methyl-4-phenylthiophene 75–85
2 Cyclization to triazole Thiosemicarbazide + aldehyde, reflux EtOH 4H-1,2,4-triazole-3-thiol core 70–80
3 Coupling K2CO3, DMF, 40–60 °C 5-(5-methyl-4-phenylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol 65–75
4 Allylation Allyl bromide, K2CO3, RT-50 °C, DMF 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol 70–80

Research Findings and Optimization Notes

  • Solvent choice: Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency during coupling and allylation steps.
  • Base selection: Potassium carbonate is preferred for mild basic conditions that avoid decomposition of sensitive intermediates.
  • Temperature control: Moderate temperatures (40–60 °C) optimize reaction rates while minimizing side reactions.
  • Purification: Column chromatography or recrystallization is used to isolate pure final product.
  • Yields: Overall yields for the multi-step synthesis range from 40% to 60%, depending on reaction scale and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene or triazole rings.

    Substitution: The allyl group and phenyl ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the triazole and thiophene rings suggests possible applications in antimicrobial, antifungal, and anticancer therapies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and properties are influenced by its substituents. Comparisons with analogous 1,2,4-triazole-3-thiol derivatives reveal key differences:

Compound Substituents Key Structural Differences Biological Activity
4-Allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol Allyl (C₃H₅), 5-methyl-4-phenylthienyl Unique thiophene-phenyl hybrid; allyl enhances reactivity. EGFR degradation (anticancer potential)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl, pyrazole Pyrazole instead of thiophene; lacks allyl group. Moderate antiradical activity (DPPH assay)
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Schiff base (methoxybenzylidene), pyrazole Schiff base introduces π-conjugation; methoxy group enhances solubility. Not explicitly reported; structural analogs used in ligand design
4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives Allyl, pyridinyl Pyridine ring replaces thiophene; nitrogen-rich core. Anticancer activity (variable efficacy based on pyridine substitution)
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Chlorophenyl, methylphenyl Halogen substitution (Cl) enhances lipophilicity. No direct activity reported; structural analogs used in antimicrobial studies

Physicochemical Properties

Property Target Compound 5-(5-Methylpyrazol-3-yl)-4-phenyl Analog 4-Allyl-5-(pyridin-2-yl) Derivative
Molecular Weight ~369.5 g/mol (estimated) 299.3 g/mol 291.1–315.3 g/mol (varies by substitution)
Melting Point Not reported 182–184°C (analog with pyridine) 161–184°C (depends on substituents)
Solubility Likely low (hydrophobic thiophene-phenyl group) Moderate in ethanol-water mixtures Improved by pyridine’s polar nitrogen
Storage Stability Sensitive to oxidation (thiol group) Stable at room temperature Requires desiccated conditions

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s EGFR degradation mechanism offers a novel anticancer strategy distinct from kinase inhibitors . However, its pharmacokinetics and toxicity remain unstudied.
  • Structural Optimization: Substituting the thiophene-phenyl group with electron-withdrawing groups (e.g., -NO₂, -Cl) could enhance binding affinity .
  • Comparative Data Limitations : Direct comparisons of antioxidant or antimicrobial activity across analogs are scarce, necessitating further standardized assays .

Biological Activity

4-Allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol (commonly referred to as compound 1) is a member of the triazole family, which has gained attention due to its diverse biological activities. This compound exhibits potential in areas such as anticancer, antifungal, and antimicrobial applications. This article provides a detailed examination of the biological activity of compound 1, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of compound 1 is C₁₆H₁₅N₃S₂, with a molecular weight of 313.44 g/mol. Its structure features a triazole ring substituted with an allyl group and a thienyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant anticancer properties. Compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells
A study tested compound 1 against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compound 1 showed notable cytotoxicity particularly against the melanoma cell line, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
IGR39 (Melanoma)10.5
MDA-MB-231 (Breast Cancer)15.2
Panc-1 (Pancreatic)18.7

Antifungal Activity

Compound 1 has also been evaluated for antifungal properties. Triazole derivatives are known for their effectiveness against various fungal pathogens.

Antifungal Efficacy
In vitro studies have shown that compound 1 possesses antifungal activity against several strains of fungi, including Aspergillus flavus, Mucor species, and Candida albicans.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Aspergillus flavus12 µg/mL
Mucor species15 µg/mL
Candida albicans20 µg/mL

Antimicrobial Activity

The broad-spectrum antimicrobial properties of triazole derivatives have been well-documented. Compound 1 has shown efficacy against both Gram-positive and Gram-negative bacteria.

Microbial Inhibition Study
In a comparative study, compound 1 was tested against standard bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus16
Escherichia coli14
Pseudomonas aeruginosa12

The mechanism by which compound 1 exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer cell proliferation and fungal growth. Specifically, the triazole moiety is known to interfere with the synthesis of ergosterol in fungi and may also inhibit aromatase in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclization. For example, hydrazinecarbothioamide intermediates are formed under basic conditions, followed by alkylation or Mannich reactions to introduce the allyl group. Reaction optimization includes using alcoholic media with sodium hydroxide to facilitate nucleophilic substitution or cyclization . Microwave-assisted synthesis may reduce reaction times and improve yields for similar triazole derivatives .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Characterization involves microelemental analysis (CHNS), FTIR (to confirm thiol and triazole functional groups), and ¹H/¹³C NMR spectroscopy (to verify substituent positions and allyl group presence). Mass spectrometry (LC-MS or HRMS) is critical for molecular weight confirmation. For metal complexes (e.g., Ni(II), Cu(II)), UV-Vis spectroscopy and thermal analysis (TGA/DSC) are used .

Q. What standardized assays evaluate its antioxidant or antiradical activity?

  • Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely employed. A solution of the compound (1 × 10⁻³ M to 1 × 10⁻⁴ M) is mixed with DPPH in ethanol, and absorbance at 517 nm is measured after 30 minutes. Activity is calculated as % inhibition relative to controls. Structure-activity relationships (SAR) can be derived by comparing derivatives with varying substituents .

Advanced Research Questions

Q. How can computational methods predict its binding affinity to biological targets like EGFR or viral helicases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) is used to simulate interactions with targets like SARS-CoV-2 helicase (PDB: 5WWP) or EGFR. Ligand preparation involves energy minimization (AMBER force field), while docking parameters include a grid box covering the active site. Post-docking analysis (e.g., PyMOL) evaluates hydrogen bonding, hydrophobic interactions, and binding energies (< -8 kcal/mol suggests high affinity) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. For example, 4-fluorobenzylidene derivatives show reduced antiradical activity compared to hydroxy-substituted analogs due to electron-withdrawing vs. donating effects . Statistical tools (e.g., ANOVA) and controlled replicates under standardized conditions (pH, temperature) help isolate structural contributions.

Q. How can metal coordination enhance its pharmacological profile?

  • Methodological Answer : Coordination with transition metals (e.g., Cu(II), Zn(II)) improves stability and bioactivity. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. The resulting complexes are screened for enhanced antibacterial or anticancer activity via MIC assays or MTT cytotoxicity tests. Spectroscopic shifts in FTIR (C=S stretching) confirm metal-ligand binding .

Q. What modifications improve its proteolysis-targeting chimera (PROTAC) potential for EGFR degradation?

  • Methodological Answer : Structural analogs with 4-allyl groups and quinoline moieties (e.g., 4'-alkoxyphenyl substituents) enhance EGFR binding and degradation efficiency. In vitro validation includes Western blotting to measure EGFR levels in cancer cells post-treatment. Comparative studies with traditional PROTACs assess degradation kinetics and cytotoxicity .

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